1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
Overview
Description
1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group and a phenyl ring that is further substituted with bromine, methyl, and methylsulfonyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Scientific Research Applications
1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used in SM coupling reactions .
Mode of Action
It’s worth noting that compounds with similar structures have been used in sm cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in carbon–carbon bond forming reactions, as suggested by its potential use in sm cross-coupling reactions . These reactions are crucial for the synthesis of complex organic molecules.
Result of Action
Its potential use in sm cross-coupling reactions suggests that it might play a role in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of complex organic molecules.
Action Environment
The success of sm cross-coupling reactions, in which similar compounds might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit optimal activity under mild reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common approach is to brominate 2-methyl-4-(methylsulfonyl)aniline, followed by coupling with piperidine-4-carboxylic acid under appropriate conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 1-(5-Bromo-2-carboxy-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide.
Reduction: Formation of 1-(2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
- 1-(5-Fluoro-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
- 1-(5-Iodo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
Uniqueness
1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of the methylsulfonyl and carboxamide groups can provide specific electronic and steric properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-9-7-13(21(2,19)20)11(15)8-12(9)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNWGFUNIFCJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)C(=O)N)Br)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157835 | |
Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-34-7 | |
Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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